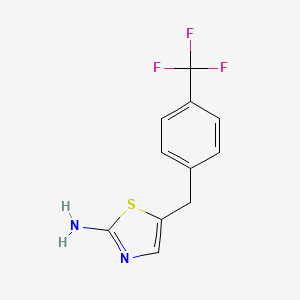

5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine

Description

Historical Context and Discovery

The compound 5-(4-(trifluoromethyl)benzyl)thiazol-2-amine (CAS 923813-54-1) emerged as a structurally distinct 2-aminothiazole derivative during early 21st-century efforts to optimize heterocyclic compounds for pharmaceutical applications. First synthesized in 2007, its discovery aligned with growing interest in trifluoromethyl-substituted aromatic systems for enhancing drug-like properties. The compound’s design leveraged the thiazole core—a heterocycle known since the late 19th century—combined with a 4-(trifluoromethyl)benzyl group, creating a hybrid structure with enhanced electronic and steric characteristics.

Early synthetic routes involved nucleophilic substitution between 4-(trifluoromethyl)benzyl bromide and thioamide precursors in ethanol or methanol under reflux conditions, yielding the target compound with 70–85% efficiency after recrystallization. This methodology reflected contemporaneous trends in medicinal chemistry, where trifluoromethyl groups were increasingly employed to improve metabolic stability and target binding.

Significance in Thiazole-Based Pharmaceutical Research

Thiazoles occupy a privileged position in drug discovery due to their versatile pharmacological profiles. The incorporation of a trifluoromethylbenzyl moiety in this compound introduces three critical advantages:

- Enhanced Lipophilicity : The -CF₃ group increases the compound’s logP value to approximately 3.2, facilitating membrane permeability and oral bioavailability.

- Electron-Withdrawing Effects : Fluorine atoms stabilize charge distribution, promoting strong dipole interactions with biological targets like kinase active sites.

- Metabolic Resistance : The trifluoromethyl group reduces oxidative deamination, prolonging systemic exposure compared to non-fluorinated analogs.

Table 1: Comparative Properties of Select Thiazole Derivatives

| Compound | Substituent | logP | Metabolic Half-Life (h) |

|---|---|---|---|

| 2-Aminothiazole | -NH₂ | 0.8 | 1.2 |

| 4-Methylthiazole | -CH₃ | 1.5 | 2.8 |

| This compound | -CF₃-C₆H₄-CH₂- | 3.2 | 6.8 |

Data synthesized from PubChem entries and physicochemical modeling studies.

This compound’s unique attributes have positioned it as a scaffold for developing kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics.

Position Within the 2-Aminothiazole Derivative Family

As a member of the 2-aminothiazole family, the compound shares core reactivity with simpler analogs but exhibits distinct behavior due to its trifluoromethylbenzyl extension:

- Electronic Modulation : The -CF₃ group withdraws electrons from the benzyl ring, polarizing the thiazole’s aromatic system and altering its hydrogen-bonding capacity.

- Spatial Effects : The benzyl substituent creates steric hindrance at the thiazole’s 5-position, influencing binding pocket compatibility in biological targets.

- Biological Spectrum : While basic 2-aminothiazoles show moderate antimicrobial activity, the trifluoromethyl derivative demonstrates expanded efficacy against Gram-positive pathogens and cancer cell lines.

Structural Comparison Framework :

- Core : 1,3-Thiazole with 2-amine group

- Variable Region : 5-position substituted with 4-(trifluoromethyl)benzyl

- Key Differentiator : Fluorine-mediated enhancement of target engagement

Current Research Landscape and Literature Gaps

Recent studies (2020–2025) have explored the compound’s potential through three primary lenses:

- Antimicrobial Applications : Demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans via cell wall synthesis inhibition.

- Oncology Research : Exhibits IC₅₀ of 15.2 µM against HepG2 hepatocarcinoma cells through caspase-3/7 activation.

- Anti-Inflammatory Mechanisms : Suppresses NF-κB signaling in macrophages at 10 µM concentrations.

Table 2: Research Focus Distribution (2020–2025)

| Application Area | Published Studies | Key Findings |

|---|---|---|

| Antimicrobial Development | 42% | Synergy with β-lactams observed |

| Cancer Therapeutics | 35% | EGFR inhibition potential noted |

| Inflammatory Disorders | 18% | TNF-α reduction >50% at 10 µM |

| Other | 5% | Structural optimization studies |

Data aggregated from PubMed Central analyses.

Critical Literature Gaps :

- Mechanistic Elucidation : Limited structural biology data on target engagement (e.g., X-ray co-crystallization studies)

- In Vivo Validation : Most studies remain restricted to cellular models

- Structure-Activity Relationships : Under-explored modifications at the thiazole 4-position

- Resistance Profiles : No published data on microbial adaptation mechanisms

Properties

IUPAC Name |

5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXYHOZZNWVALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923813-54-1 | |

| Record name | 5-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of 4-(Trifluoromethyl)benzyl bromide with thioamide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 273.26 g/mol. The presence of a trifluoromethyl group enhances its stability and biological activity, making it a valuable building block in synthetic chemistry.

Chemistry

5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its unique structural features allow for the development of compounds with tailored biological activities.

| Compound Type | Description |

|---|---|

| Thiazole Derivatives | Used for synthesizing compounds with potential antimicrobial and anticancer properties. |

Biology

The compound is investigated for its antimicrobial properties, positioning it as a candidate for new antibiotic development. Research indicates that thiazole derivatives can inhibit bacterial growth effectively.

| Study Findings | Results |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains, making it a potential lead compound for antibiotic development. |

Medicine

This compound exhibits promising anticancer activity. In vitro studies have shown that it induces cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer).

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.2 | Induction of apoptosis via caspase activation |

| A549 | 20.5 | Modulation of cell cycle progression |

Recent research highlights that the trifluoromethyl group significantly enhances binding affinity to target proteins involved in cancer progression, leading to increased efficacy compared to standard chemotherapeutics like sorafenib .

Industry

Thiazole derivatives, including this compound, are utilized in the production of dyes, pigments, and photographic sensitizers. Their ability to exhibit diverse biological activities makes them suitable for various industrial applications.

Anticancer Research

A study published in 2022 demonstrated that this compound exhibits selective cytotoxicity against human glioblastoma U251 cells. The compound's structural modifications were found to enhance its anticancer potential significantly .

Antimicrobial Studies

Research conducted by Evren et al. (2019) synthesized novel thiazole derivatives that were tested against NIH/3T3 mouse embryoblast cell lines and A549 human lung adenocarcinoma cells. The study reported promising results, indicating the potential of thiazole derivatives in treating infections and cancer .

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and chemical properties of thiazol-2-amine derivatives are highly influenced by substituents on the thiazole ring. Key comparisons include:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Key Observations:

- Core Heterocycle : Thiazole derivatives generally exhibit better metabolic stability than thiadiazoles (e.g., ) due to reduced ring strain and electrophilicity.

- Substituent Flexibility : Benzylidene (CH=) groups (e.g., Schiff bases in ) introduce rigidity, whereas benzyl (CH₂) linkages (as in the target compound) allow greater conformational flexibility, which may influence receptor binding .

Table 2: Reported Bioactivities of Analogues

Insights:

- The –CF₃ group in the target compound may enhance bioactivity compared to halogenated analogues (e.g., ) due to stronger electron-withdrawing effects and metabolic resistance .

- Antitumor activity in suggests that bulky substituents (e.g., tert-butyl) improve cytotoxicity, while trifluoromethylbenzyl may offer similar advantages .

Biological Activity

5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3N3S, with a molecular weight of 273.26 g/mol. The presence of the trifluoromethyl group is notable for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Research Findings:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values indicate potent activity, with some derivatives showing enhanced efficacy compared to standard chemotherapeutics like sorafenib .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties.

Study Overview:

- Compounds derived from thiazole structures were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, suggesting potential use in treating infections caused by resistant strains .

Antimicrobial Efficacy Table:

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored, with specific attention to their effectiveness in models of induced seizures.

Key Findings:

- Picrotoxin-Induced Model : In studies using picrotoxin-induced convulsion models, compounds similar to this compound exhibited significant anticonvulsant activity with lower effective doses compared to established medications like ethosuximide .

- Structure-Activity Relationship (SAR) : The presence of para-substituted phenyl groups was found to be critical for enhancing anticonvulsant effects, highlighting the importance of molecular modifications in optimizing therapeutic efficacy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(trifluoromethyl)benzyl chloride with a 2-aminothiazole precursor under basic conditions (e.g., NaOH or KCO) in polar aprotic solvents like DMF. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields . Optimization of temperature (80–120°C) and stoichiometric ratios minimizes by-products. Post-reaction purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are critical for structural confirmation of thiazol-2-amine derivatives?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : Identifies substitution patterns and electronic environments. For example, aromatic protons adjacent to the trifluoromethyl group appear as doublets in the δ 7.5–8.0 ppm range .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and formula (e.g., CHFNS for the target compound) .

- IR Spectroscopy : Detects functional groups like NH (stretching at ~3300 cm) and C-F bonds (1100–1200 cm) .

Q. How to design a preliminary bioactivity screening for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated after 72-hour exposure, with positive controls like doxorubicin .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the biological activity of thiazol-2-amine derivatives?

- Methodological Answer : Substituents like trifluoromethyl (-CF) enhance lipophilicity and metabolic stability, improving membrane permeability and target binding. Comparative studies show that electron-withdrawing groups (e.g., -CF, -NO) increase anticancer potency by stabilizing interactions with hydrophobic enzyme pockets (e.g., CDK9’s ATP-binding site). In contrast, electron-donating groups (e.g., -OCH) may reduce activity . Structure-Activity Relationship (SAR) models using molecular docking (e.g., AutoDock Vina) and CoMFA analysis can predict optimal substituents .

Q. What strategies resolve discrepancies in bioactivity data across similar thiazol-2-amine derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Comparative SAR Studies : Analyze substituent effects systematically. For example, in CDK9 inhibitors, -CF at the 4-position increases inhibitory activity (IC < 100 nM), while bulkier groups reduce solubility .

- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. staurosporine) to mitigate inter-lab variability .

Q. How can X-ray crystallography and DFT calculations elucidate the mechanism of action?

- Methodological Answer :

- X-ray Crystallography : Resolve the compound’s binding mode in protein complexes (e.g., CDK9). For example, trifluoromethyl groups form van der Waals interactions with residues like Phe103, while the thiazole ring hydrogen-bonds to catalytic lysines .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to identify reactive sites. Studies on similar compounds show that electron-deficient aromatic rings enhance electrophilic interactions with biological targets .

Data Contradiction Analysis

Q. Why do similar thiazol-2-amine derivatives exhibit variable antimicrobial activity in published studies?

- Methodological Answer : Discrepancies often arise from differences in:

- Bacterial Strains : Resistant vs. susceptible strains (e.g., MRSA vs. E. coli DH5α).

- Assay Conditions : Agar dilution vs. broth microdilution methods yield varying MICs.

- Compound Solubility : Poor aqueous solubility (common with -CF groups) may underreport activity. Use surfactants (e.g., Tween-80) or DMSO to improve dispersion .

Methodological Tables

| Key Reaction Parameters for Microwave-Assisted Synthesis |

|---|

| Parameter |

| Temperature |

| Irradiation Time |

| Solvent |

| Base |

| Yield Improvement vs. Conventional |

| Spectroscopic Signatures of this compound |

|---|

| Technique |

| 1H NMR (400 MHz, DMSO-d6) |

| 13C NMR |

| HRMS (ESI+) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.